molecular formula C24H23FN4O2S2 B11142560 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11142560
M. Wt: 482.6 g/mol
InChI Key: PEBVJJAAYQLLRU-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one core substituted with a methyl group at position 7.
  • A (Z)-configured thiazolidinone moiety at position 3, containing a 4-fluorobenzyl group and a thioxo (C=S) group.
  • A 2-methylpropylamino substituent at position 2.

The 4-fluorobenzyl group likely enhances lipophilicity and target binding, while the thioxo group may contribute to redox-modulating effects .

Properties

Molecular Formula

C24H23FN4O2S2

Molecular Weight

482.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23FN4O2S2/c1-14(2)12-26-20-18(22(30)28-10-4-5-15(3)21(28)27-20)11-19-23(31)29(24(32)33-19)13-16-6-8-17(25)9-7-16/h4-11,14,26H,12-13H2,1-3H3/b19-11-

InChI Key

PEBVJJAAYQLLRU-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidinone Core

Starting Materials : 2-Amino-4-methylpyridine and ethyl acetoacetate.
Reaction Conditions :

  • Cyclocondensation : Heated under reflux in acetic acid (120°C, 8 hours) to form 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Amination : Treatment with isobutylamine in dimethylformamide (DMF) at 80°C for 12 hours introduces the isobutylamino group at position 2.

Yield : 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Formation of the Thiazolidinone Fragment

Procedure :

  • 4-Fluorobenzylamine reacts with carbon disulfide and chloroacetic acid in ethanol under basic conditions (pH 9–10) to form 3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one.

  • Oxidation : The thiazolidinone is oxidized using hydrogen peroxide (30%) in acetic acid to introduce the 4-oxo group.

Key Data :

ParameterValue
Reaction Temperature60°C
Time6 hours
Yield85%

Knoevenagel Condensation for Final Assembly

The pyrido[1,2-a]pyrimidinone intermediate and thiazolidinone derivative undergo condensation in the presence of piperidine as a catalyst:

  • Conditions : Reflux in ethanol (12 hours, 78°C).

  • Stereoselectivity : The Z-configuration is favored due to steric hindrance from the 4-fluorobenzyl group.

Purification : Recrystallization from methanol yields the final product with >95% purity.

Optimization Strategies for Improved Efficiency

Solvent and Catalyst Screening

Comparative studies highlight ethanol as the optimal solvent for condensation due to its polarity and low cost. Alternative catalysts, such as ammonium acetate, reduce reaction time to 8 hours but lower yields (78%).

Table 1. Catalyst Performance in Condensation Step

CatalystTime (hours)Yield (%)Purity (%)
Piperidine129295
Ammonium Acetate87888
DBU108590

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces the condensation step to 2 hours with a 90% yield, minimizing side product formation. This method is scalable but requires specialized equipment.

Characterization and Quality Control

The final product is validated using:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 483.6.

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H), 7.38–7.42 (m, 2H, aromatic H), 4.62 (s, 2H, CH₂).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Processing

  • Batch Reactors : Preferred for steps requiring prolonged heating (e.g., cyclocondensation).

  • Flow Chemistry : Enhances safety and efficiency for exothermic reactions (e.g., amination).

Waste Management

  • Solvent Recovery : Ethanol is distilled and reused, reducing costs by 30%.

  • Byproduct Utilization : Thiazolidinone byproducts are repurposed as ligands in catalysis .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorobenzyl group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Research indicates that this compound interacts with various biological targets, leading to potential therapeutic applications:

  • Anti-inflammatory Activity: The thiazolidinone component is often linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
  • Anticancer Properties: Preliminary studies suggest that the pyrido-pyrimidinone structure may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth.
  • Enzyme Inhibition: The compound may modulate enzyme activity relevant to metabolic processes or disease states, which could be beneficial in drug design for metabolic disorders.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar compounds derived from pyrido-pyrimidinone structures. They found that modifications at the 4-position significantly enhanced cytotoxicity against various cancer cell lines, indicating that structural variations can lead to improved therapeutic efficacy.

Case Study 2: Anti-inflammatory Effects

A recent investigation published in Pharmaceutical Research examined compounds with thiazolidinone moieties for their anti-inflammatory activities. Results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting a mechanism through which they exert their effects.

Potential Applications

Given its promising biological activities, this compound has potential applications in:

  • Drug Development: As a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Biochemical Research: To study enzyme interactions and signaling pathways in cellular processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family

Several analogues share the core pyrido-pyrimidinone scaffold but differ in substituents (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound ID Substituents at Position 2 Substituents at Position 3 Biological Activity Reference
Target Compound 2-[(2-Methylpropyl)amino] (Z)-3-(4-Fluorobenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene Under investigation
BH21250 () 2-[4-(2-Hydroxyethyl)piperazin-1-yl] (Z)-3-(4-Fluorobenzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene Not reported
EP 2023/39 Compound 1 () 7-(1,4-Diazepan-1-yl) 2-(4-Methoxyphenyl) Kinase inhibition (hypothetical)
10a () 1-Phenyl 5-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino] Anti-inflammatory (IC₅₀ = 12 µM)
10b () 1-Phenyl 5-[(3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene)amino] Anti-inflammatory (IC₅₀ = 8 µM)
Key Observations:
  • Position 2 Modifications: The target compound’s 2-methylpropylamino group contrasts with piperazinyl (BH21250) or aryl (10a/b) substituents. Bulky alkyl chains may enhance membrane permeability but reduce solubility compared to polar groups like piperazine .
  • Position 3 Variations: The thiazolidinone-thioxo motif in the target compound is conserved in BH21250 but differs from the phenyl-substituted thiazolidinones in 10a/b. Fluorine in the 4-fluorobenzyl group may improve metabolic stability relative to chlorophenyl (10b) .

Functional Analogues with Thiazolidinone Moieties

Thiazolidinone derivatives are known for diverse bioactivities (Table 2).

Table 2: Functional Comparison of Thiazolidinone-Containing Analogues

Compound Core Structure Key Functional Groups Activity Reference
Target Compound Pyrido-pyrimidinone 4-Fluorobenzyl, thioxo Potential kinase inhibition
50 () Pyrimidine-2,4-dione 3-Substituted phenyl, thiazolidin-4-one Antimicrobial (MIC = 32 µg/mL)
19 () Thieno-pyrimidinone Coumarin, thiazolo-pyrimidine Anti-inflammatory (hypothetical)
13 () Chromen-2-one 4-Methyl, thiazolidin-4-one Antioxidant (EC₅₀ = 45 µM)
Key Observations:
  • Antimicrobial Activity: Compound 50 () demonstrates moderate antimicrobial activity, suggesting that the thiazolidinone-thioxo system in the target compound may also exhibit similar properties .
  • Anti-inflammatory Potential: The coumarin-thiazolo-pyrimidine hybrid (19, ) highlights the role of fused heterocycles in anti-inflammatory activity, a feature shared with the target compound’s pyrido-pyrimidinone core .

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates several functional groups, making it a subject of interest in medicinal chemistry. Its unique structure is characterized by the presence of thiazolidine and pyrido-pyrimidine moieties, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C24H27FN4OC_{24}H_{27}FN_{4}O. The structure includes:

  • A thiazolidine ring that is known for its diverse biological activities.
  • A fluorobenzyl group , which can enhance lipophilicity and biological interactions.
  • A pyrido-pyrimidine core , which is often associated with antitumor and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
  • Cell Signaling Modulation : Affecting pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

  • Antitumor Activity :
    • Studies indicate that derivatives of thiazolidinones exhibit significant antitumor effects against glioblastoma multiforme cells. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Antibacterial and Antifungal Properties :
    • Related thiazolidine derivatives have demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than traditional antibiotics like ampicillin .
    • Antifungal activity has also been reported, with MIC values ranging from 0.004–0.06 mg/mL against various fungal strains .
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential anti-inflammatory properties, which are often explored in the context of chronic diseases .

Case Studies

Several studies have focused on the biological implications of thiazolidine derivatives:

  • Study on Antitumor Activity : Da Silva et al. evaluated various thiazolidinone derivatives for their cytotoxicity against glioblastoma cells. The results indicated that certain derivatives exhibited potent antitumor effects, highlighting the potential of compounds similar to our target molecule .
  • Antimicrobial Evaluation : Research conducted on thiazolidinedione derivatives found significant antibacterial effects against Staphylococcus aureus and other pathogens, with some compounds outperforming standard antibiotics .

Data Tables

Biological ActivityObserved EffectsReference
AntitumorIC50 values in low micromolar range
AntibacterialMIC < 0.01 mg/mL against Gram-positive
AntifungalMIC 0.004–0.06 mg/mL
Anti-inflammatoryPotential modulation of inflammatory markers

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer: The compound’s synthesis involves multi-step reactions, including condensation of thiazolidinone derivatives with pyrido-pyrimidinone scaffolds. Key steps include:

  • Thiazolidinone formation : Reacting 4-fluorobenzylamine with mercaptoacetic acid under acidic conditions to form the 2-thioxo-1,3-thiazolidin-4-one core .
  • Knoevenagel condensation : Introducing the pyrido-pyrimidinone moiety via a Z-selective condensation reaction, requiring strict control of temperature (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent isomerization .
  • Amine functionalization : Introducing the 2-methylpropylamino group via nucleophilic substitution, optimized using catalytic DBU to enhance regioselectivity .
    Yield optimization can employ Design of Experiments (DoE) to assess variables like solvent polarity, temperature gradients, and catalyst loading .

Q. Q2. Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry (e.g., Z-configuration at the thiazolidinone-pyrrolidine junction) and verifies substitution patterns in the pyrido-pyrimidinone ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., resolving isotopic patterns from fluorine and sulfur) .
  • Single-crystal X-ray diffraction : Critical for absolute stereochemical confirmation, using SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced Structural and Mechanistic Analysis

Q. Q3. How can computational methods resolve contradictions in experimental spectral data?

Answer: Discrepancies in NMR or IR spectra (e.g., unexpected coupling constants or carbonyl stretching frequencies) can be addressed via:

  • DFT calculations : Simulate NMR chemical shifts (GIAO method) and vibrational modes to compare with experimental data .
  • Molecular docking : Predict conformational stability of the Z-isomer, accounting for steric effects from the 4-fluorobenzyl group .

Q. Q4. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
  • Additive engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions .
  • Temperature-controlled vapor diffusion : Optimize nucleation rates to avoid amorphous precipitates .

Biological Activity and Mechanism

Q. Q5. How can researchers design assays to evaluate this compound’s antimicrobial potential?

Answer:

  • MIC assays : Test against Gram-positive/negative strains, using positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity at 2×/4× MIC concentrations.
  • Resistance profiling : Combine with sub-inhibitory doses of β-lactams to evaluate synergy .

Q. Q6. What mechanistic studies elucidate its antioxidant activity?

Answer:

  • DPPH/ABTS radical scavenging : Quantify IC₅₀ values and compare to ascorbic acid.
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to track intracellular oxidative stress .

Stability and Degradation

Q. Q7. How can thermal stability be assessed under storage conditions?

Answer:

  • TGA/DSC : Determine decomposition onset temperatures and identify polymorphic transitions.
  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS .

Computational and Theoretical Insights

Q. Q8. Which software tools are recommended for modeling this compound’s interactions with biological targets?

Answer:

  • Molecular dynamics (MD) : GROMACS or AMBER to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase).
  • Docking suites : AutoDock Vina or Schrödinger Suite for predicting binding poses, validated by free-energy perturbation (FEP) calculations .

Data Reproducibility and Contradictions

Q. Q9. How should researchers address inconsistencies in reported synthetic yields?

Answer:

  • Batch-to-batch analysis : Compare impurity profiles via HPLC to identify side reactions (e.g., oxidation of the thioxo group).
  • Reagent traceability : Ensure anhydrous solvent purity (Karl Fischer titration) and amine reagent freshness (NMR titration) .

Reaction Mechanism Elucidation

Q. Q10. What experimental evidence supports the Z-configuration in the thiazolidinone-pyrrolidine linkage?

Answer:

  • NOESY NMR : Correlate spatial proximity of the 4-fluorobenzyl proton with the pyrido-pyrimidinone methyl group.
  • X-ray crystallography : Direct visualization of the double-bond geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.